7-(Trifluoromethoxy)benzo[d]isothiazole
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Overview
Description
7-(Trifluoromethoxy)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a trifluoromethoxy group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)benzo[d]isothiazole typically involves the formation of the isothiazole ring followed by the introduction of the trifluoromethoxy group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzene derivative with sulfur and nitrogen sources can yield the isothiazole ring, which is then functionalized with a trifluoromethoxy group using reagents like trifluoromethoxy iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)benzo[d]isothiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Benzothiazole: Shares the benzene and isothiazole rings but lacks the trifluoromethoxy group.
Thiazole: Contains the isothiazole ring but without the benzene fusion.
Isothiazole: The core structure without additional substituents
Uniqueness: 7-(Trifluoromethoxy)benzo[d]isothiazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C8H4F3NOS |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-1-2-7-5(3-6)4-12-14-7/h1-4H |
InChI Key |
PKQIAZXAULYWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=NS2 |
Origin of Product |
United States |
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